Secaubrytriol
Overview
Description
Secaubrytriol is an organic compound with the molecular formula C30H50O5. It is a colorless solid with a faint aromatic odor and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its potential antioxidant, anti-inflammatory, and antitumor activities .
Preparation Methods
Secaubrytriol can be synthesized through various methods. One common synthetic route involves using phenylacetone as the starting material, which undergoes a hydrogenation reaction in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres. Industrial production methods often involve large-scale hydrogenation reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Secaubrytriol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Scientific Research Applications
Secaubrytriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: this compound is studied for its potential antioxidant properties, which can help in reducing oxidative stress in biological systems.
Medicine: Research is ongoing to explore its anti-inflammatory and antitumor activities, which could lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Secaubrytriol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress and inflammatory pathways. The compound interacts with reactive oxygen species and inhibits the activity of pro-inflammatory enzymes, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Secaubrytriol is unique due to its specific molecular structure and biological activities. Similar compounds include:
Secaubryenol: This compound has a similar structure but differs in the number of hydroxyl groups and overall molecular weight.
Coronalolic acid: Another structurally related compound with different functional groups and bioactivities.
Gardenoin J: This compound shares a similar core structure but has distinct substituents that confer different biological properties.
This compound stands out due to its potent antioxidant and anti-inflammatory activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-5-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-19(7-10-24(32)26(3,4)35)21-11-13-28(6)23-9-8-22(20(2)17-31)29(14-12-25(33)34)18-30(23,29)16-15-27(21,28)5/h19,21-24,31-32,35H,2,7-18H2,1,3-6H3,(H,33,34)/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDEMPRAKPPFK-HIGWZERASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317608 | |
Record name | Secaubrytriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925932-10-1 | |
Record name | Secaubrytriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925932-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Secaubrytriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Secaubrytriol and what other compounds were found alongside it?
A1: this compound was isolated from an exudate collected from the aerial parts of the Gardenia aubryi plant []. Along with this compound, researchers also found two other new 3,4-seco-cycloartanes: secaubryenol and secaubryolide. Additionally, several known compounds were identified, including (24S)-cycloartane-24,25-diol-3-one, coccinetane A, herbacetin 3,8-dimethyl ether, hibiscetin 3,8,3',4'-tetramethyl ether, and conyzatin [].
Q2: How was the structure of this compound elucidated?
A2: The structure of this compound was determined using a combination of mass spectrometry, NMR experiments, and X-ray crystallography. While mass spectrometry and NMR provided information about the compound's structure, X-ray crystallography was instrumental in definitively establishing the relative configuration of this compound [].
Q3: What initial biological activity was this compound tested for?
A3: The research primarily focused on evaluating the in vitro cytotoxic activity of this compound against a panel of four human solid tumor cell lines [].
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